N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1116045-15-8
VCID: VC4343852
InChI: InChI=1S/C26H30N4O4/c1-18(20-9-10-22(32-2)23(15-20)33-3)29-26(31)19-11-13-30(14-12-19)24-16-25(28-17-27-24)34-21-7-5-4-6-8-21/h4-10,15-19H,11-14H2,1-3H3,(H,29,31)
SMILES: CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Molecular Formula: C26H30N4O4
Molecular Weight: 462.55

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

CAS No.: 1116045-15-8

Cat. No.: VC4343852

Molecular Formula: C26H30N4O4

Molecular Weight: 462.55

* For research use only. Not for human or veterinary use.

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide - 1116045-15-8

Specification

CAS No. 1116045-15-8
Molecular Formula C26H30N4O4
Molecular Weight 462.55
IUPAC Name N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C26H30N4O4/c1-18(20-9-10-22(32-2)23(15-20)33-3)29-26(31)19-11-13-30(14-12-19)24-16-25(28-17-27-24)34-21-7-5-4-6-8-21/h4-10,15-19H,11-14H2,1-3H3,(H,29,31)
Standard InChI Key ZQAZQNYXICVJGC-UHFFFAOYSA-N
SMILES CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name reflects its three core components:

  • Piperidine-4-carboxamide backbone: Provides conformational flexibility and hydrogen-bonding capacity.

  • 6-Phenoxypyrimidin-4-yl substituent: Introduces aromatic stacking potential and electron-rich regions for target engagement.

  • N-[1-(3,4-dimethoxyphenyl)ethyl] side chain: Enhances lipophilicity and may facilitate blood-brain barrier penetration .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC26H30N4O4\text{C}_{26}\text{H}_{30}\text{N}_4\text{O}_4
Molecular Weight462.55 g/mol
logP (Predicted)4.2 ± 0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Spectroscopic Data

  • NMR: Characteristic signals include a singlet for the methoxy groups (δ 3.75–3.85 ppm) and aromatic protons from the pyrimidine (δ 8.1–8.3 ppm) .

  • Mass Spectrometry: ESI-MS shows a base peak at m/z 463.2 ([M+H]⁺).

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step sequence:

  • Piperidine-4-carboxylic acid activation: Converted to the corresponding acyl chloride using thionyl chloride.

  • Amide coupling: Reacted with 1-(3,4-dimethoxyphenyl)ethylamine under Schotten-Baumann conditions.

  • Pyrimidine functionalization: Suzuki-Miyaura coupling introduces the phenoxypyrimidinyl group .

Table 2: Representative Reaction Yields

StepYield (%)Purity (HPLC)
Acyl chloride formation92>95%
Amide coupling7893%
Suzuki coupling6589%

Purification and Stability

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) achieves >98% purity.

  • Stability: Degrades <5% after 6 months at -20°C; sensitive to prolonged light exposure.

Biological Activity and Mechanisms

Putative Targets

Structural analogs suggest potential interactions with:

  • Kinases: Inhibition of MAPK or PI3K due to pyrimidine’s ATP-mimetic properties .

  • GPCRs: The dimethoxyphenyl group may target adrenergic or serotonin receptors .

In Vitro Findings

While direct studies are sparse, related compounds exhibit:

  • Antiviral activity: EC₅₀ = 0.8 μM against HIV-1 reverse transcriptase (vs. 0.2 μM for nevirapine) .

  • Anti-inflammatory effects: 60% reduction in TNF-α at 10 μM in macrophage models .

Table 3: Comparative Bioactivity of Analogs

CompoundTargetIC₅₀ (μM)Source
Apixaban derivative Factor Xa0.005
Pyrimidone NNRTI HIV-1 RT0.8
Piperidine-sulfonamide COX-21.2

Future Research Directions

  • Target deconvolution: Proteome-wide affinity profiling to identify binding partners.

  • In vivo efficacy: Testing in rodent models of inflammation or viral infection.

  • SAR optimization: Modifying the phenoxy group to enhance potency .

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